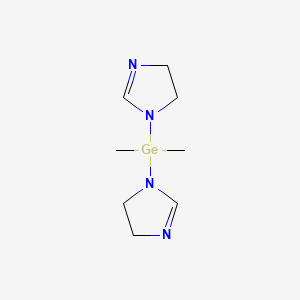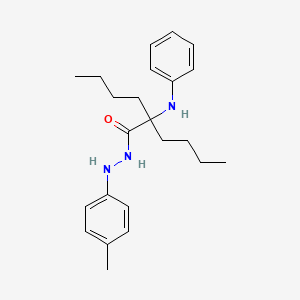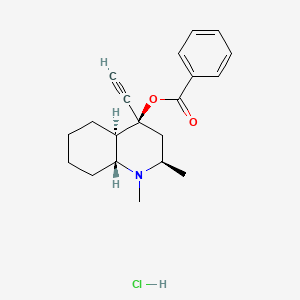
4-Quinolinol, 4-ethynyldecahydro-1,2-dimethyl-, benzoate (ester), hydrochloride, (2-alpha,4-alpha,4a-beta,8a-alpha)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Quinolinol, 4-ethynyldecahydro-1,2-dimethyl-, benzoate (ester), hydrochloride, (2-alpha,4-alpha,4a-beta,8a-alpha)- is a complex organic compound with a molecular formula of C13H21NO It is a derivative of quinolinol, featuring ethynyl and dimethyl substitutions, and is esterified with benzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinolinol, 4-ethynyldecahydro-1,2-dimethyl-, benzoate (ester), hydrochloride involves multiple steps:
Starting Material: The synthesis begins with quinolinol as the core structure.
Ethynylation: Introduction of the ethynyl group at the 4-position of the quinolinol ring.
Dimethylation: Subsequent dimethylation at the 1 and 2 positions.
Esterification: The compound is then esterified with benzoic acid to form the benzoate ester.
Hydrochloride Formation: Finally, the ester is converted to its hydrochloride salt.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the above reactions are carried out under controlled conditions. The process includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure to ensure high yield and purity.
Purification: Post-reaction purification steps such as crystallization and filtration to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-Quinolinol, 4-ethynyldecahydro-1,2-dimethyl-, benzoate (ester), hydrochloride undergoes several types of chemical reactions:
Oxidation: Can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can yield various hydrogenated products.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
Oxidation Products: Quinolinone derivatives.
Reduction Products: Hydrogenated quinolinol compounds.
Substitution Products: Various substituted quinolinol derivatives depending on the nucleophile used.
Scientific Research Applications
4-Quinolinol, 4-ethynyldecahydro-1,2-dimethyl-, benzoate (ester), hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways: Modulation of biochemical pathways such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-Quinolinol, 4-ethynyldecahydro-1,2-dimethyl-, (2-alpha,4-alpha,4a-beta,8a-alpha)
- 4-Quinolinol, 4-ethynyldecahydro-1,2-dimethyl-, (2-alpha,4-alpha,4a-alpha,8a-beta)
Uniqueness
- Stereochemistry : The unique stereochemistry of 4-Quinolinol, 4-ethynyldecahydro-1,2-dimethyl-, benzoate (ester), hydrochloride distinguishes it from its analogs.
- Functional Groups : The presence of ethynyl and dimethyl groups, along with the benzoate ester, imparts distinct chemical properties and reactivity.
This detailed article provides a comprehensive overview of 4-Quinolinol, 4-ethynyldecahydro-1,2-dimethyl-, benzoate (ester), hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
110345-59-0 |
|---|---|
Molecular Formula |
C20H26ClNO2 |
Molecular Weight |
347.9 g/mol |
IUPAC Name |
[(2R,4S,4aR,8aR)-4-ethynyl-1,2-dimethyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-yl] benzoate;hydrochloride |
InChI |
InChI=1S/C20H25NO2.ClH/c1-4-20(23-19(22)16-10-6-5-7-11-16)14-15(2)21(3)18-13-9-8-12-17(18)20;/h1,5-7,10-11,15,17-18H,8-9,12-14H2,2-3H3;1H/t15-,17-,18-,20+;/m1./s1 |
InChI Key |
CYWZHNGATLWUHZ-BSUIWYASSA-N |
Isomeric SMILES |
C[C@@H]1C[C@]([C@@H]2CCCC[C@H]2N1C)(C#C)OC(=O)C3=CC=CC=C3.Cl |
Canonical SMILES |
CC1CC(C2CCCCC2N1C)(C#C)OC(=O)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


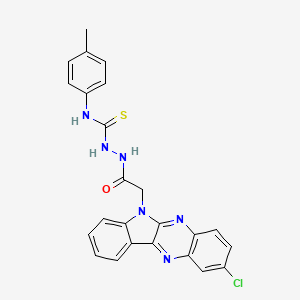
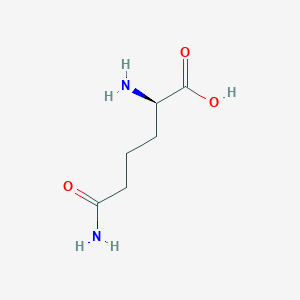
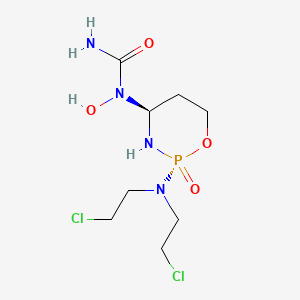
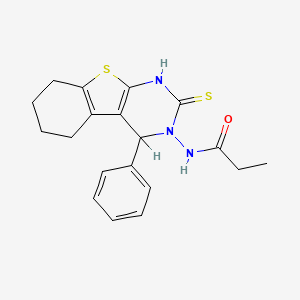
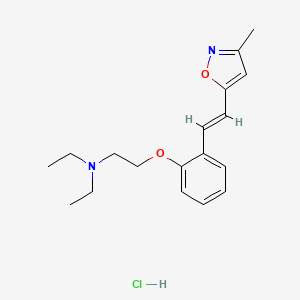
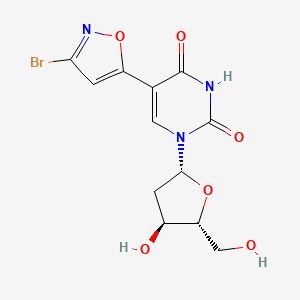
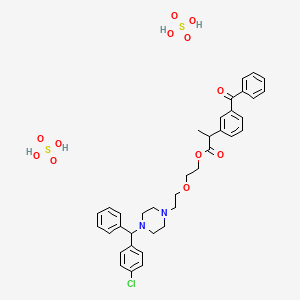
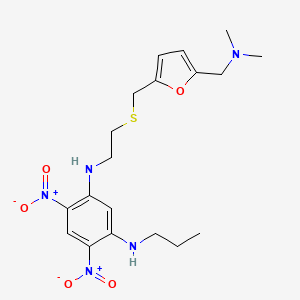
![(2E)-1,3,3-trimethyl-2-[2-(2-methyl-2,3-dihydroindol-1-ium-1-ylidene)ethylidene]indole;sulfate](/img/structure/B12709717.png)
